4-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c18-13-5-3-12(4-6-13)17(22)19-14-7-9-15(10-8-14)20-11-1-2-16(20)21/h3-10H,1-2,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKHHHUXAMULIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound classified under the benzamide derivatives. Its unique structural features, including a bromine atom and a pyrrolidinone moiety, suggest potential biological activities that warrant detailed investigation. This article explores the compound's biological activity, focusing on its pharmacological implications, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 364.24 g/mol. The presence of the bromine atom enhances its electronic properties, potentially influencing its interaction with biological targets.
Enzyme Inhibition
Preliminary studies suggest that this compound may exhibit significant enzyme inhibition properties. Research indicates that similar benzamide derivatives have been effective against various enzymes, including lipoxygenase (LOX) and trypsin, which are involved in inflammatory processes and proteolysis. For instance, compounds in this class have shown IC50 values ranging from 41 μM to over 90 μM against LOX, indicating a potential for anti-inflammatory applications .
Table 1: Comparative IC50 Values of Benzamide Derivatives Against LOX
| Compound | IC50 (μM) |
|---|---|
| This compound | TBD |
| Benzamide Derivative A | 41 |
| Benzamide Derivative B | 90 |
| Benzamide Derivative C | 55 |
Antioxidant Activity
The antioxidant activity of related compounds has also been explored extensively. For example, certain oxazolone derivatives showed an average inhibition of lipid peroxidation by approximately 86.5%, suggesting that structural components similar to those in this compound may confer protective effects against oxidative stress . Further investigation into the antioxidant capacity of this compound could reveal its potential in mitigating oxidative damage in various diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors and enzymes due to its structural characteristics. For instance, the presence of the pyrrolidinone ring could facilitate binding to active sites on target proteins, potentially modulating their activity.
Case Studies
Recent studies have highlighted the antiviral properties of benzamide derivatives. In particular, N-phenyl benzamides have demonstrated efficacy against Coxsackie Virus A9 by binding to viral capsid proteins . While specific data on this compound is lacking, its structural similarities to these effective compounds suggest it may also possess antiviral activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Amide Nitrogen
4-Bromo-N-(2-Nitrophenyl)benzamide
- Structure: The amide nitrogen is substituted with a 2-nitrophenyl group instead of the pyrrolidinone-containing phenyl ring.
- Crystallographic data (R factor = 0.049) confirms a planar benzamide core with average C–C bond lengths of 0.006 Å, similar to the parent compound .
- Implications: Nitro-substituted analogs may exhibit higher metabolic instability compared to the pyrrolidinone derivative due to redox-sensitive nitro groups.
4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]oxy]benzamide
- Structure : Features a 2-chloro-6-fluorophenyl group and additional fluorine/trifluoropropoxy substituents.
- Key Differences :
- Multiple halogen atoms enhance lipophilicity (logP) and may improve blood-brain barrier penetration.
- The trifluoropropoxy group introduces steric bulk and metabolic resistance due to C–F bonds.
- Synthesis : High yield (90%) via coupling reactions, suggesting scalability for halogenated analogs .
Core Scaffold Modifications
4-(2-Oxopyrrolidin-1-yl)-N-Phenylbenzenesulfonamide
- Structure : Replaces the benzamide with a sulfonamide group.
- Key Differences :
4-Bromo-N-(4-Oxo-2-Phenyl-4H-Chromen-6-yl)benzamide
- Structure: Incorporates a chromen ring system instead of the pyrrolidinone-phenyl group.
- Key Differences :
Pharmacokinetic and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
